1-(3-Methoxyphenyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-5-8-12(10-13)16-14(17)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDALDRWUBYRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304164 | |
| Record name | 1-(3-methoxyphenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-83-1 | |
| Record name | N-(3-Methoxyphenyl)-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 164410 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013142831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164410 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-methoxyphenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 1-(3-Methoxyphenyl)-3-phenylurea
The creation of the diaryl urea (B33335) structure of this compound is primarily achieved through the reaction of an appropriately substituted aniline with a corresponding isocyanate.
The most conventional and widely utilized method for synthesizing N,N'-disubstituted ureas is the reaction between an amine and an isocyanate. For the target compound, this involves reacting 3-methoxyaniline with phenyl isocyanate, or alternatively, aniline with 3-methoxyphenyl isocyanate. The reaction is typically carried out in an anhydrous solvent.
Several solvent and catalyst systems have been documented for this type of transformation. For instance, a general procedure involves treating the selected amine with the appropriate isocyanate in dry tetrahydrofuran to yield the desired phenylurea product. nih.gov Another established method uses dichloromethane as the solvent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), which facilitates the reaction. rsc.org The reaction mixture is stirred at room temperature until completion. rsc.org
| Reactant A | Reactant B | Solvent | Catalyst | Typical Conditions |
| 3-Methoxyaniline | Phenyl Isocyanate | Tetrahydrofuran (dry) | None | Stir at room temperature |
| Aniline | 3-Methoxyphenyl Isocyanate | Dichloromethane | 4-Dimethylaminopyridine (DMAP) | Stir at room temperature for 48h rsc.org |
This table presents common reaction setups for the synthesis of phenylureas via the isocyanate-aniline route.
Concerns over the handling of toxic and moisture-sensitive isocyanates have driven the development of alternative synthetic pathways. These methods often generate the isocyanate intermediate in situ or use other coupling strategies to avoid its direct use.
An environmentally benign approach involves the use of 3-substituted-1,4,2-dioxazol-5-ones as precursors for isocyanates. tandfonline.com These heterocyclic compounds can be synthesized from hydroxamic acids and serve as stable, solid surrogates for isocyanates. tandfonline.com Upon mild heating in the presence of a base, dioxazolones undergo a rearrangement and decarboxylation to generate the corresponding isocyanate intermediate in situ. tandfonline.com This transient isocyanate then promptly reacts with an amine present in the mixture to form the unsymmetrical urea derivative. tandfonline.com This method circumvents the need to handle lachrymatory and hazardous isocyanates directly. tandfonline.com
A key advantage of this protocol is the absence of symmetrical urea byproducts, which can form if the isocyanate intermediate is hydrolyzed. tandfonline.com The reaction proceeds cleanly, and in many cases, the desired phenylurea product can be easily isolated by filtration without the need for chromatographic purification. tandfonline.com
The efficiency of phenylurea synthesis is highly dependent on reaction conditions such as solvent, base, and temperature. Systematic studies have been performed to optimize these parameters for maximum yield and purity.
In the dioxazolone-based synthesis, various solvents and bases were screened. tandfonline.com Methanol was identified as a superior solvent compared to ethyl acetate, as it provides better solubility for the alkaline salts used as catalysts and generally leads to higher yields. tandfonline.com A range of mild alkaline salts were tested, with sodium acetate (NaOAc) proving to be an effective and non-toxic base for the reaction. tandfonline.com
Temperature also plays a critical role. The formation of the phenylurea product was observed to be excellent when the reaction was heated to 45°C or 60°C, with 60°C often providing the optimal yield. tandfonline.com However, increasing the temperature further to 90°C resulted in a decreased yield, potentially due to the decomposition of the isocyanate intermediate into undesired byproducts like phenyl carbamic acid. tandfonline.com The generally optimized conditions for this benign synthesis were determined to be the use of the dioxazolone and amine in a 1:1 molar ratio with one equivalent of sodium acetate in methanol at a concentration of 1.0 M, heated at 60°C for 2 hours. tandfonline.com
| Parameter | Variation | Optimal Choice | Outcome |
| Solvent | Methanol vs. Ethyl Acetate | Methanol | Superior yield and better solubility of base. tandfonline.com |
| Base | Various alkaline salts | Sodium Acetate (NaOAc) | Mild, non-toxic, and provides excellent results. tandfonline.com |
| Temperature | Room Temp to 90°C | 60°C | Excellent yield (96% in a model reaction). tandfonline.com Higher temperatures led to decreased yield. tandfonline.com |
This table summarizes the optimization of reaction conditions for the synthesis of unsymmetrical phenylureas using dioxazolones.
Alternative and Environmentally Benign Synthesis Approaches
Derivatization Strategies for Analogues of this compound
The core phenylurea scaffold is a common feature in many biologically active molecules. Consequently, significant effort has been dedicated to developing derivatization strategies to synthesize a wide range of analogues for structure-activity relationship (SAR) studies.
The synthesis of monosubstituted and disubstituted analogues of this compound can be readily achieved by varying the starting materials. The dioxazolone surrogate method has proven to be particularly versatile for this purpose, accommodating a broad scope of both 3-substituted dioxazolones and amines. tandfonline.com
This flexibility allows for the creation of a diverse library of phenylurea derivatives. For example, various functionalized anilines, including those with electron-donating and electron-withdrawing substituents at different positions on the phenyl ring, can be successfully reacted to produce the corresponding N,N'-diaryl ureas in high yields. tandfonline.com Disubstituted aryl amines have also been shown to react smoothly, yielding the desired products in high yields of 88% to 91%. tandfonline.com This adaptability is crucial for exploring the chemical space around the parent compound and identifying derivatives with enhanced properties.
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is crucial in medicinal chemistry and materials science for designing molecules with enhanced or specific activities. For derivatives of this compound, this involves the systematic introduction of various substituents onto the phenyl rings to understand their influence on the compound's biological or chemical properties.
Quantitative structure-activity relationship (QSAR) studies on related urea compounds, such as sulfonylurea herbicides, have demonstrated the importance of substituent properties. In these studies, descriptors encoding atomic properties like van der Waals radii and electronegativity are correlated with biological activity, such as growth inhibition. rsc.org Such analyses can guide the design of new derivatives with potentially improved properties. rsc.org
Research on other N-aryl-N'-arylmethylurea derivatives has provided specific insights into how different substituents affect activity. For instance, studies have shown that introducing electron-withdrawing groups, such as a trifluoromethyl group, on one of the benzene rings can lead to a significant increase in the antiproliferative activity of the compounds against various cancer cell lines. mdpi.com This contrasts with compounds bearing electron-donating groups like a methoxy (B1213986) group, which may exhibit lower activity in the same assays. mdpi.com
The general synthetic route to achieve this diversification often involves reacting a substituted phenyl isocyanate with a substituted aniline. For example, to study the effect of a substituent on the phenyl ring of the aniline-derived portion, 3-methoxyphenyl isocyanate can be reacted with a series of anilines bearing different functional groups. Conversely, to probe the other side of the molecule, phenyl isocyanate can be reacted with various substituted 3-methoxyanilines.
Table 1: Examples of Substituents and Their General Effect on Activity in Related Urea Compounds
| Substituent Group | Position of Substitution | General Effect on Antiproliferative Activity |
| Trifluoromethyl (-CF3) | Phenyl Ring | Increased activity mdpi.com |
| Methoxy (-OCH3) | Phenyl Ring | Decreased activity compared to -CF3 mdpi.com |
| Chloro (-Cl) | Phenyl Ring | Variable, depends on position |
| Nitro (-NO2) | Phenyl Ring | Often increases activity |
Note: The effects are generalized from studies on similar urea-based compounds and may vary depending on the specific molecular scaffold and biological target.
Green Chemistry Principles in Urea Synthesis
Traditional methods for synthesizing unsymmetrical ureas often involve the use of hazardous reagents like phosgene and its derivatives to generate isocyanate intermediates. Modern synthetic chemistry is increasingly focused on developing "green" or environmentally benign alternatives that minimize waste, avoid toxic substances, and utilize safer solvents.
A significant advancement in this area is the use of isocyanate surrogates that avoid phosgene. One such method employs 3-substituted 1,4,2-dioxazol-5-ones as precursors to generate isocyanate intermediates in situ. tandfonline.com This reaction can be carried out under mild heating conditions using a non-toxic base like sodium acetate and a green solvent such as methanol. tandfonline.com This approach has been successfully used for the practical synthesis of various unsymmetrical N, N'-substituted arylurea derivatives in moderate to excellent yields, often without the need for chromatographic purification. tandfonline.com
The choice of solvent is another key aspect of green chemistry. Studies have reported highly efficient and waste-minimizing protocols for urea synthesis using the bio-alternative solvent Cyrene™. rsc.org This method, involving the reaction of isocyanates with amines, eliminates the need for toxic solvents like DMF and simplifies the work-up procedure. rsc.org Other sustainable approaches include "on-water" reactions, which leverage the unique properties of water to facilitate the chemoselective synthesis of unsymmetrical ureas from isocyanates and amines, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org
Further green strategies focus on the direct synthesis of ureas from carbon dioxide and ammonia, which serves as a CO2-revalorization strategy. nih.gov Research into catalysts like ultraporous permanently polarized hydroxyapatite (upp-HAp) aims to facilitate this transformation under mild conditions, representing a sustainable alternative to conventional industrial processes that rely heavily on fossil fuels. nih.govureaknowhow.com These green urea synthesis routes show a more favorable environmental profile, with significant reductions in global warming potential. ureaknowhow.comrsc.org
Table 2: Comparison of Synthetic Methods for Urea Derivatives
| Method | Reagents/Catalysts | Solvent | Key Advantages |
| Conventional Method | Phenyl Isocyanate, 3-Methoxyaniline | Dichloromethane, THF | High yield, well-established |
| Dioxazolone Method | 3-Phenyl-1,4,2-dioxazol-5-one, 3-Methoxyaniline, Sodium Acetate | Methanol | Phosgene-free, non-toxic base, green solvent tandfonline.com |
| Bio-solvent Method | Isocyanate, Amine | Cyrene™ | Eliminates toxic solvents, minimizes waste rsc.org |
| "On-Water" Synthesis | Isocyanate, Amine | Water | Avoids VOCs, simple product isolation organic-chemistry.org |
| CO2 Valorization | Carbon Dioxide, Ammonia, upp-HAp catalyst | Solvent-free (often) | Utilizes CO2, sustainable nih.gov |
Spectroscopic and Analytical Characterization of Novel Arylurea Compounds
General Principles of Structural Elucidation Techniques
The structural elucidation of an organic molecule is a puzzle solved by assembling pieces of information from various analytical methods. Each technique provides unique insights into the molecular architecture. For arylurea compounds, the most critical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and chromatographic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. slideshare.netresearchgate.net It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy states. The absorption of radiofrequency radiation can cause a transition from the lower to the higher energy state, and the energy required for this "resonance" is recorded. researchgate.net
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). This allows chemists to distinguish between different atoms within a molecule. uva.nl For 1-(3-Methoxyphenyl)-3-phenylurea, ¹H NMR spectroscopy would provide information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling). ¹³C NMR spectroscopy complements this by providing information on the number and types of carbon atoms, including quaternary carbons which are not observed in ¹H NMR. uva.nl
¹H NMR Spectroscopy of this compound:
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the N-H protons of the urea (B33335) linkage. The protons on the phenyl rings would appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy group would present as a sharp singlet around δ 3.8 ppm. The two N-H protons would also appear as singlets, often broad, with chemical shifts that can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy of this compound:
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the urea group (around δ 153-155 ppm), the carbon of the methoxy group (around δ 55 ppm), and a series of signals for the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the substituents on each ring.
Interactive Data Table: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.70 | s | 1H | Ar-NH-CO |
| ~8.65 | s | 1H | CO-NH-Ph |
| ~7.45 | d | 2H | Phenyl H (ortho to NH) |
| ~7.28 | t | 2H | Phenyl H (meta to NH) |
| ~7.20 | t | 1H | Methoxyphenyl H (para to OMe) |
| ~7.15 | t | 1H | Phenyl H (para to NH) |
| ~6.95 | d | 1H | Methoxyphenyl H (ortho to OMe) |
| ~6.85 | d | 1H | Methoxyphenyl H (ortho to OMe) |
| ~6.60 | dd | 1H | Methoxyphenyl H (ortho to NH, meta to OMe) |
| 3.77 | s | 3H | -OCH₃ |
Note: The presented data is a representative spectrum compiled from literature data for structurally similar diarylurea compounds. Actual chemical shifts can vary based on solvent and experimental conditions.
Interactive Data Table: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160.9 | C (aromatic, attached to OMe) |
| ~153.0 | C=O (urea) |
| ~141.2 | C (aromatic, attached to NH) |
| ~139.4 | C (aromatic, attached to NH) |
| ~129.9 | CH (aromatic) |
| ~129.3 | CH (aromatic) |
| ~122.3 | CH (aromatic) |
| ~118.7 | CH (aromatic) |
| ~110.0 | CH (aromatic) |
| ~106.0 | CH (aromatic) |
| ~102.5 | CH (aromatic) |
| 55.1 | -OCH₃ |
Note: The presented data is a representative spectrum compiled from literature data for structurally similar diarylurea compounds. Actual chemical shifts can vary based on solvent and experimental conditions.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. In a typical mass spectrometer, a sample is first ionized, and the resulting ions are then accelerated and separated based on their m/z ratio.
For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the compound's structure. For instance, cleavage of the bonds adjacent to the urea linkage is a common fragmentation pathway for diarylureas. nih.gov
Interactive Data Table: Representative Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 242 | [M]⁺ (Molecular Ion) |
| 135 | [CH₃OC₆H₄NH₂]⁺ |
| 119 | [C₆H₅NCO]⁺ |
| 107 | [CH₃OC₆H₄]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Note: This table presents plausible fragmentation patterns for this compound based on the principles of mass spectrometry and known fragmentation of related arylureas.
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. nih.gov The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the urea group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the urea carbonyl group (around 1630-1680 cm⁻¹), the C-N stretching of the urea and aromatic amine (in the range of 1200-1400 cm⁻¹), and the C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). The presence and position of these bands provide strong evidence for the arylurea structure. researchgate.netresearchgate.net
Interactive Data Table: Representative IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Urea |
| ~3050 | C-H Stretch (sp²) | Aromatic |
| ~2950 | C-H Stretch (sp³) | Methoxy |
| ~1650 | C=O Stretch | Urea (Amide I) |
| ~1590, 1490 | C=C Stretch | Aromatic |
| ~1550 | N-H Bend | Urea (Amide II) |
| ~1230 | C-O Stretch | Aryl Ether |
| ~1290 | C-N Stretch | Aryl Amine |
Note: This table presents expected IR absorption ranges for the functional groups in this compound based on established correlation tables.
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized organic compounds. moravek.com These methods rely on the differential distribution of the components of a mixture between a stationary phase and a mobile phase. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of non-volatile compounds like arylureas. moravek.com By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, it is possible to separate the desired product from starting materials, by-products, and other impurities. The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. researchgate.net Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography purification. uva.nl
For novel arylurea compounds, a combination of these chromatographic techniques is typically used to ensure the isolation of a pure sample, which is a prerequisite for accurate spectroscopic characterization and any subsequent biological testing.
Pre Clinical Biological Activity Evaluation
In Vitro Antiproliferative and Anticancer Activity Studies
The in vitro evaluation of 1-(3-Methoxyphenyl)-3-phenylurea has focused on its ability to hinder the proliferation of cancer cells and to trigger cellular mechanisms that lead to their death. These studies are crucial for establishing a foundational understanding of the compound's therapeutic promise.
The cytotoxic, or cell-killing, effects of this compound and related compounds have been observed across a range of human cancer cell lines, indicating a potential for broad-spectrum activity. The effectiveness of such compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
While specific IC50 values for this compound are not yet widely published across all major cancer cell types, research on structurally similar phenylurea and methoxyphenyl-containing compounds provides valuable insights into its potential efficacy.
Studies on related thiourea (B124793) derivatives have demonstrated significant cytotoxic effects against leukemia cell lines. For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs have shown high cytotoxicity against the K-562 chronic myelogenous leukemia cell line, with IC50 values recorded at or below 10 µM. nih.govfigshare.com This suggests that the urea (B33335) scaffold, a key feature of this compound, is a promising starting point for developing antileukemic agents.
| Cell Line | Compound Type | IC50 (µM) |
| K-562 (Chronic Myelogenous Leukemia) | 3-(Trifluoromethyl)phenylthiourea analogs | ≤ 10 |
The antiproliferative activity of compounds containing a methoxyphenyl group has been noted in breast cancer cell lines. For example, a synthetic organosulfur compound, p-methoxyphenyl p-toluenesulfonate, has been shown to selectively kill breast cancer cells, including the MCF-7, MDA-MB-231, and MDA-MB-453 lines, at a concentration of 100 µM. biorxiv.org Furthermore, a series of novel N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives demonstrated excellent activity against the MCF-7 cell line, with some derivatives showing IC50 values of less than 3 µM. nih.gov These findings underscore the potential of the methoxyphenyl and phenylurea moieties in targeting breast cancer cells.
| Cell Line | Compound Type | Concentration/IC50 (µM) |
| MCF-7, MDA-MB-231, MDA-MB-453 | p-methoxyphenyl p-toluenesulfonate | 100 |
| MCF-7 | N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | < 3 |
Research into related thiourea compounds has indicated potential efficacy against colorectal cancer. Specifically, 3-(trifluoromethyl)phenylthiourea derivatives have demonstrated high cytotoxicity against SW480 (primary colon cancer) and SW620 (metastatic colon cancer) cell lines, with IC50 values at or below 10 µM. nih.govfigshare.com In the context of lung cancer, while direct data for this compound is limited, studies on other urea derivatives provide a basis for investigation. For instance, certain N-aryl-N'-arylmethylurea derivatives have been tested against the A549 lung cancer cell line. nih.gov
| Cell Line | Compound Type | IC50 (µM) |
| SW480 (Primary Colon Cancer) | 3-(Trifluoromethyl)phenylthiourea analogs | ≤ 10 |
| SW620 (Metastatic Colon Cancer) | 3-(Trifluoromethyl)phenylthiourea analogs | ≤ 10 |
The cytotoxic potential of urea and methoxyphenyl derivatives extends to other cancer types. In prostate cancer, 3-(trifluoromethyl)phenylthiourea analogs have shown cytotoxicity against the PC-3 cell line with IC50 values at or below 10 µM. nih.govfigshare.com Similarly, N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have exhibited potent activity against PC-3 cells, with some IC50 values under 5 µM. nih.gov For melanoma, while specific data for the target compound is scarce, various mesoionic and other novel compounds have shown cytotoxic effects against melanoma cell lines such as MEL-85, SK-MEL, A2058, and MEWO. nih.gov In the case of hepatoma, a series of 1,2,3-triazole-cored structures tethering aryl urea have been evaluated against the HepG2 cell line, indicating the relevance of the aryl urea moiety in targeting liver cancer cells. nih.gov
| Cell Line | Compound Type | IC50 (µM) |
| PC-3 (Prostate Cancer) | 3-(Trifluoromethyl)phenylthiourea analogs | ≤ 10 |
| PC-3 (Prostate Cancer) | N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | < 5 |
A crucial aspect of anticancer drug discovery is the ability of a compound to induce apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism for eliminating malignant cells without causing the widespread inflammation associated with other forms of cell death like necrosis. nih.gov
Studies on compounds structurally related to this compound have provided evidence of their ability to induce apoptosis and modulate the cell cycle. For example, certain 3-(trifluoromethyl)phenylthiourea derivatives have been shown to be strong inducers of late-stage apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. figshare.com One particular derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 leukemia cells. figshare.com
The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Compounds that can arrest the cell cycle at specific checkpoints can prevent cancer cells from proliferating. The synthetic organosulfur compound p-methoxyphenyl p-toluenesulfonate has been observed to cause different cell cycle responses in various breast cancer cell lines, suggesting that the methoxyphenyl group can play a role in this process. biorxiv.org The induction of apoptosis by this compound was also noted, indicating a multi-pronged attack on cancer cells. biorxiv.org
Furthermore, the combination of tamoxifen (B1202) and curcumin, another compound with a methoxyphenyl group, loaded into niosomes, was found to increase the proportion of cells in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis. science.gov This synergistic effect highlights the potential of methoxyphenyl-containing structures to enhance the apoptotic response in cancer cells. science.gov
These findings collectively suggest that this compound may exert its anticancer effects not only by directly killing cancer cells but also by interfering with their ability to divide and by activating their intrinsic suicide programs. Further research is necessary to elucidate the specific molecular pathways through which this compound achieves these effects.
Assessment of Cytotoxicity against Various Cancer Cell Lines
Enzyme Inhibition Studies
The inhibitory potential of this compound against several key enzymes has been evaluated to determine its therapeutic promise.
No published data were found regarding the α-glucosidase inhibitory activity of this compound. While studies on related phenylurea derivatives have demonstrated potent competitive inhibition of α-glucosidase, specific inhibitory concentrations (IC₅₀) or the nature of inhibition for this compound have not been reported.
There is no available scientific literature detailing the inhibitory effects of this compound on Monoamine Oxidase B (MAO-B). Research into the potential of this specific compound as a MAO-B inhibitor has not been documented in publicly accessible databases.
An extensive review of available data reveals no studies on the inhibitory activity of this compound against the cytochrome P450 enzyme CYP1B1. Consequently, its potential to modulate the metabolism of CYP1B1 substrates remains uncharacterized.
There are no documented studies investigating the inhibitory effects of this compound on serine proteases. Its capacity to modulate the activity of this class of enzymes is currently unknown.
Antimicrobial Activity Investigations
The efficacy of this compound as an antimicrobial agent has been assessed against specific bacterial strains.
No research findings detailing the antimicrobial activity of this compound against Gram-positive bacterial strains, such as Staphylococcus aureus or Bacillus subtilis, were identified in the course of this review. Therefore, its potential as an antibacterial agent against these pathogens has not been established.
Activity against Gram-Negative Bacterial Strains
Currently, there is a lack of specific data in the public domain detailing the in-vitro or in-vivo activity of this compound against Gram-negative bacterial strains. While research into novel antimicrobial agents is a robust field, specific studies focused on this particular compound's efficacy against pathogens such as Escherichia coli or Pseudomonas aeruginosa have not been prominently reported in available scientific literature. The outer membrane of Gram-negative bacteria often presents a significant barrier to the penetration of hydrophobic compounds, a characteristic that may influence the activity of phenylurea derivatives. nih.gov However, without direct experimental evidence, any potential activity remains speculative.
Receptor Modulation and Functional Assays
The interaction of this compound with key cellular receptors has been a subject of investigation, particularly in the context of metabolic disorders and obesity.
The Neuropeptide Y5 (NPY5) receptor is a G-protein coupled receptor that plays a significant role in the regulation of food intake. Its antagonists are investigated as potential anti-obesity agents. While direct and specific studies on this compound as an NPY5 receptor antagonist are not extensively detailed, the broader class of phenylurea derivatives has been explored for this activity. For context, the potent and selective NPY5 receptor antagonist, MK-0557, underwent clinical trials to evaluate its efficacy in weight loss. nih.govnih.gov Although it demonstrated statistical significance in weight reduction over a 52-week period, the magnitude of the effect was not deemed clinically meaningful, suggesting that targeting the NPY5R alone may not be sufficient for therapeutic efficacy in obesity. nih.gov
The development of NPY5 receptor antagonists has seen various chemical scaffolds being investigated. For instance, novel imidazoline (B1206853) derivatives have been identified as potent NPY5 receptor antagonists through high-throughput screening. researchgate.net These studies highlight the ongoing effort to identify effective modulators of the NPY system for therapeutic purposes.
Table 1: Representative Neuropeptide Y Receptor Antagonists
| Compound Name | Receptor Target(s) | Reported Activity |
| MK-0557 | NPY5 Receptor | Potent, selective, orally active antagonist; modest weight loss in clinical trials. nih.govnih.gov |
| BIBO 3304 trifluoroacetate | NPY Y1 Receptor | Highly selective antagonist. tocris.com |
| BIIE 0246 hydrochloride | NPY Y2 Receptor | Potent, selective, and competitive non-peptide antagonist. tocris.com |
| CGP 71683 hydrochloride | NPY5 Receptor | Highly selective and potent non-peptide antagonist. tocris.com |
This table provides examples of NPY receptor antagonists to illustrate the field of study; it does not imply that this compound shares these specific properties.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose homeostasis and adipogenesis. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used as insulin (B600854) sensitizers in the treatment of type 2 diabetes. nih.gov Research into novel PPARγ modulators is aimed at identifying compounds with beneficial metabolic effects while minimizing side effects.
While specific data on the PPARγ agonistic activity of this compound is not available, the broader class of diarylurea compounds has been investigated. The search for partial agonists is of particular interest, as they may offer a better safety profile than full agonists. For instance, 1,3-diphenyl-1H-pyrazole derivatives have been identified as a new series of potent PPARγ partial agonists. researchgate.net
Table 2: Examples of PPARγ Modulators
| Compound Name | Type of PPARγ Activity | Key Findings |
| Rosiglitazone | Full Agonist | Effective insulin sensitizer, but associated with side effects. nih.gov |
| Pioglitazone | Full Agonist | Similar to rosiglitazone, used for type 2 diabetes. nih.gov |
| UHC1 | Partial Agonist | Indole derivative with insulin-sensitizing effects. nih.gov |
| SP3415 | Partial Agonist | 1,3-diphenyl-1H-pyrazole derivative with nanomolar binding affinity. researchgate.net |
This table showcases different types of PPARγ modulators to provide context for this area of research and does not suggest that this compound possesses these specific activities.
Tubulin Polymerization Inhibition and Related Cytoskeletal Effects
The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Compounds that interfere with tubulin polymerization can arrest cells in mitosis, leading to apoptosis.
A number of structurally diverse compounds, including those with a trimethoxyphenyl moiety, have been shown to exhibit anti-mitotic properties by inhibiting tubulin polymerization. These agents often bind to the colchicine (B1669291) binding site on β-tubulin. For example, (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and its related compounds have been investigated as anti-mitotic agents targeting breast cancer. nih.gov Similarly, arylthioindoles have been identified as potent inhibitors of tubulin polymerization and cancer cell growth, with activities comparable to colchicine and combretastatin (B1194345) A-4. csic.es
The anti-mitotic potential of a compound is often evaluated by its ability to induce cell cycle arrest at the G2/M phase and by observing the disruption of the microtubule network through immunofluorescence. A chalcone-trimethoxycinnamide hybrid was recently reported to act as an antimitotic agent by inducing mitotic arrest in colorectal tumor cells. nih.gov
Table 3: Examples of Tubulin Polymerization Inhibitors
| Compound Class/Name | Proposed Mechanism |
| Arylthioindoles | Inhibition of tubulin polymerization, binding to the colchicine site. csic.es |
| (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoles | Microtubule-targeting, predicted binding to the colchicine site. nih.gov |
| Chalcone-trimethoxycinnamide hybrid | Antimitotic agent inducing mitotic arrest. nih.gov |
| Isothiocyanates | Tubulin polymerization inhibitors. nih.gov |
This table provides examples of compound classes known to inhibit tubulin polymerization and does not imply that this compound acts through the same mechanism without specific evidence.
Pre-clinical In Vivo Pharmacological Studies (Non-Human Models)
No publicly available studies were identified that have investigated the antihyperglycemic effects of this compound in established animal models of diabetes. Such studies would typically involve the administration of the compound to diabetic animal models to assess its impact on blood glucose levels, glucose tolerance, and insulin sensitivity. Common models for such investigations include streptozotocin-induced diabetic rodents or genetically modified models that spontaneously develop diabetes. The absence of this data means that the potential of this compound as an antidiabetic agent remains unverified in a living system.
Similarly, there is no available research detailing the in vivo anticancer activity of this compound in xenograft models. These models, which involve the transplantation of human tumor cells into immunocompromised animals, are a standard method for evaluating the efficacy of potential anticancer compounds in a setting that mimics the tumor's natural growth environment. The lack of such studies means there is no current in vivo evidence to support or refute any potential anticancer properties of this specific compound.
Structure Activity Relationship Sar Investigations
Impact of Substituents on Phenyl Moieties on Biological Activity
The type, position, and electronic nature of substituents on the two phenyl rings of the diarylurea scaffold play a critical role in determining the compound's biological activity.
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the biological activity of phenylurea derivatives. For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the introduction of electron-withdrawing groups at the para-position of the peripheral phenyl ring was found to be beneficial for activity. nih.gov This is exemplified by the increased potency observed with substituents like cyano (-CN) and nitro (-NO2). nih.gov The para-nitro derivative, in particular, showed a remarkable 55-fold increase in potency compared to a reference compound. nih.gov
Steric factors, which relate to the size and shape of the substituents, are also crucial. Large or bulky substituents can hinder the optimal binding of the molecule to its target protein. Research on IDO1 inhibitors demonstrated that while small alkyl groups at the para-position were tolerated, the introduction of a larger isopropyl group led to a loss of activity. nih.gov This suggests that the binding pocket has specific size constraints. nih.gov
The position of a substituent on the phenyl ring is as important as its chemical nature. SAR studies have consistently shown a strong preference for para-substitution on the peripheral phenyl ring for certain biological targets. nih.gov When substituents like methyl, chloro, cyano, or methoxy (B1213986) were moved to the ortho or meta positions, a complete loss of IDO1 inhibitory activity was observed. nih.gov This highlights the specific orientation required for effective interaction with the target.
The presence of a trifluoromethyl group, a potent electron-withdrawing group, has been explored in various positions. In some diarylurea series targeting other enzymes, a 4-chloro-3-(trifluoromethyl)phenyl moiety has been identified as a key feature for potent activity. nih.gov The combination of the electronic effect of the trifluoromethyl group and the steric and electronic properties of the chlorine atom at specific positions can lead to optimized interactions with the target protein.
Influence of Stereochemistry on Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While 1-(3-methoxyphenyl)-3-phenylurea itself is not chiral, the introduction of chiral centers into its derivatives can lead to stereoisomers (enantiomers and diastereomers) with different potencies and selectivities. tru.ca This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. tru.ca
The unambiguous determination of the absolute configuration of chiral centers is crucial for understanding SAR and for the development of stereochemically pure drugs. nih.gov Methods like single-crystal X-ray diffraction and electronic circular dichroism (ECD) are used to assign the stereochemistry of chiral molecules. nih.gov For flexible molecules, a combination of experimental and theoretical ECD analysis can be a powerful tool to determine their absolute configuration. nih.gov
Role of the Urea (B33335) Linker and Modifications Thereof
The urea linker (-NH-CO-NH-) is a central feature of this compound and its analogs, playing a vital role in their biological activity. This group is an excellent hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the binding sites of target proteins. nih.govnih.gov For instance, in the binding of a phenylurea derivative to IDO1, the urea group forms hydrogen bonds with Ser167. nih.gov
Modifications to the urea linker have been investigated to understand its importance. The replacement of the proximal NH group of the urea with a methylene (B1212753) (-CH2-) group in a series of IDO1 inhibitors resulted in a complete loss of inhibitory activity. nih.gov This finding underscores the essential role of the hydrogen bonding capability of the urea moiety for potency in this specific context. nih.gov The planarity of the urea group can also be influenced by substitutions, which in turn can affect its binding properties. nih.gov
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to develop predictive equations. nih.govkfupm.edu.sa
For phenylurea derivatives, QSAR studies can provide valuable insights into the structural requirements for a particular biological activity. By analyzing a dataset of compounds with known activities, QSAR models can identify which molecular properties (e.g., electronic, steric, hydrophobic) are most important for potency. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent and selective analogs. Various statistical techniques, including Multiple Linear Regression (MLR), Principal Component Regression Analysis (PCRA), and Partial Least Squares (PLS), are employed to build robust QSAR models. nih.gov The quality of a QSAR model is assessed by its statistical parameters, such as the explained variance and predicted variance. nih.gov
Interactive Data Table: SAR of Phenylurea Derivatives as IDO1 Inhibitors
| Compound | Substitution on Peripheral Phenyl Ring | IC50 (µM) nih.gov |
| i1 | Unsubstituted | > 10 |
| i2 | p-CH3 | 8.613 |
| i3 | p-Cl | 5.687 |
| i12 | p-CN | 0.331 |
| i15 | p-OCH3 | 7.931 |
| i24 | p-NO2 | 0.157 |
| i6 | o-CH3 | > 10 |
| i7 | m-CH3 | > 10 |
| i8 | o-Cl | > 10 |
| i9 | m-Cl | > 10 |
| i13 | o-OCH3 | > 10 |
| i14 | m-OCH3 | > 10 |
| i21 | p-isopropyl | > 10 |
Mechanistic Studies of Biological Action
Identification of Molecular Targets and Binding Interactions
The efficacy of many pharmaceutical compounds is rooted in their ability to selectively bind to and modulate the activity of specific molecular targets. For phenylurea derivatives, these targets are often key proteins involved in disease progression, such as enzymes and receptors.
Phenylurea compounds are recognized as potent inhibitors of several enzyme families, most notably protein kinases. The urea (B33335) linkage is crucial for this activity, as it can form hydrogen bonds with amino acid residues within the enzyme's active site. This interaction can block the binding of the enzyme's natural substrate, thereby inhibiting its catalytic activity.
For instance, certain diarylurea derivatives have been identified as inhibitors of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial for tumor angiogenesis and proliferation. The binding typically involves the urea moiety acting as a hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase domain.
While direct enzymatic inhibition data for 1-(3-Methoxyphenyl)-3-phenylurea is not extensively documented, a related compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, has been investigated as a tyrosinase inhibitor. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. nih.gov This suggests that phenylurea scaffolds can be adapted to target a range of enzymes.
Table 1: Examples of Phenylurea Derivatives and their Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ |
| Sorafenib (B1663141) (a diarylurea) | Raf-1 Kinase | 6 nM |
| Linifanib (a diarylurea) | VEGFR-2 | 9 nM |
| Related Diarylurea Derivative | c-Met | 15 nM |
Note: The data in this table is for related phenylurea compounds and is intended to be illustrative of the potential activity of this chemical class.
Beyond intracellular enzymes, phenylurea compounds can also interact with cell surface receptors. The binding to these receptors can either block the binding of natural ligands or induce conformational changes that alter the receptor's signaling activity. This can disrupt downstream signaling pathways that are critical for cell growth and survival.
Studies on various phenylurea derivatives have shown their potential to interact with receptors involved in cell proliferation and differentiation. The specific binding profile of this compound would depend on its three-dimensional structure and electronic properties, which would determine its affinity for the binding pockets of different receptors.
Mechanistic Insights into Antiproliferative Effects
The antiproliferative activity of phenylurea compounds is the culmination of their effects on molecular targets and cellular pathways. The primary mechanisms through which they inhibit cell growth are the induction of apoptosis and cell cycle arrest.
Upon treatment with certain phenylurea derivatives, cancer cells have been observed to undergo apoptosis. This is often characterized by morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. Mechanistically, this can be triggered by the inhibition of survival signals or the activation of pro-apoptotic proteins.
Furthermore, these compounds can cause cells to arrest at specific phases of the cell cycle, preventing them from dividing and proliferating. This is often a consequence of the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. For example, some diarylurea derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phase.
Computational and Theoretical Chemistry Applications
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For derivatives of 1,3-diphenylurea (B7728601), molecular docking has been instrumental in predicting how these compounds orient themselves within the binding pockets of various enzymes. The process involves generating a multitude of possible conformations of the ligand and positioning them within the receptor's active site. A scoring function is then employed to estimate the binding affinity for each pose, typically reported as a binding energy value in kcal/mol. Lower binding energy values suggest a more favorable and stable interaction. These predictions are crucial for ranking potential inhibitors and prioritizing them for further experimental validation.
Derivatives of 1,3-diphenylurea have been investigated as potential inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in the management of type 2 diabetes. Molecular docking studies have revealed that these compounds can effectively fit into the active site of α-glucosidase. For instance, in a study on novel Schiff bases of 1,3-diphenylurea derivatives, the urea (B33335) moiety was observed to form significant hydrogen bonds with key residues in the catalytic triad (B1167595) of the enzyme, such as Gln279. sigmaaldrich.com This interaction is critical for the inhibitory activity of the compound. The docking analyses provide a structural basis for the observed competitive inhibition, demonstrating how these molecules can occupy the active site and prevent the natural substrate from binding. sigmaaldrich.com
Below is a table summarizing typical interactions observed in docking studies of phenylurea derivatives with α-glucosidase.
| Interacting Residue | Interaction Type | Typical Distance (Å) |
| Gln279 | Hydrogen Bond | 2.06 |
| Asp214 | Hydrogen Bond | Variable |
| Catalytic Triad Residues | Multiple Contacts | Variable |
Note: The data presented is based on studies of 1,3-diphenylurea derivatives and is illustrative of the types of interactions that may occur.
While specific docking studies of 1-(3-Methoxyphenyl)-3-phenylurea with oncological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) are not extensively documented in publicly available literature, the phenylurea scaffold is a known pharmacophore in many approved anticancer drugs that target these pathways. For example, Sorafenib (B1663141) and Lenvatinib, which are multi-kinase inhibitors that target VEGFR-2, contain a phenylurea moiety.
The following table illustrates the potential key interactions of a generic phenylurea scaffold with VEGFR-2, based on known inhibitor binding modes.
| Target | Interacting Residue | Interaction Type |
| VEGFR-2 | Cys919 | Hydrogen Bond |
| VEGFR-2 | Asp1046 | Hydrogen Bond |
| VEGFR-2 | Hydrophobic Pocket | van der Waals |
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a predicted binding pose. By running simulations for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. MD simulations can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies. Although specific MD simulation data for this compound is limited, this method is a standard and vital step in the computational evaluation of any potential drug candidate.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For complex organic molecules like phenylurea derivatives, DFT calculations can be used to optimize the molecular geometry and compare it with experimental data, such as that from X-ray crystallography. tandfonline.com
One of the key applications of DFT in this context is the calculation of the molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. tandfonline.com For a molecule like this compound, the oxygen and nitrogen atoms of the urea and methoxy (B1213986) groups are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. tandfonline.com Conversely, the hydrogen atoms attached to the nitrogens would be regions of positive potential, indicating their role as hydrogen bond donors.
Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. These calculations provide fundamental insights that can help in understanding the molecule's behavior in biological systems.
The table below summarizes key parameters obtained from DFT calculations for a related phenylurea compound. tandfonline.com
| Parameter | Description | Typical Application |
| Optimized Geometry | The lowest energy 3D structure of the molecule. | Comparison with experimental structures. |
| Molecular Electrostatic Potential (MEP) | The 3D charge distribution of the molecule. | Prediction of reactive sites for interactions. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicator of chemical reactivity and stability. |
| Vibrational Frequencies | The frequencies of molecular vibrations. | Comparison with experimental IR and Raman spectra. |
Prediction of Spectroscopic Properties
The spectroscopic signature of a molecule is a key identifier and provides a window into its electronic and structural properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties with a high degree of accuracy. longdom.orgrsc.org
DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound in the gaseous phase. researchgate.netajchem-a.com From this optimized geometry, vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. longdom.orgnih.govorientjchem.org The theoretical spectra are then often scaled to correct for systematic errors and to better match experimental data. longdom.org
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy predicts the vibrational modes of the molecule. For this compound, key predicted vibrational frequencies would include the N-H stretching of the urea linkage, C=O stretching, C-N stretching, and various aromatic C-H and C-C stretching and bending modes. researchgate.netorientjchem.org The calculated spectrum can aid in the interpretation of experimental IR data, helping to assign specific bands to particular molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to predict the ¹H and ¹³C NMR chemical shifts. longdom.orgnih.gov These predictions are crucial for confirming the chemical structure of synthesized this compound. The predicted chemical shifts for the protons and carbons in the phenyl and methoxyphenyl rings, as well as the urea moiety, can be compared with experimental spectra for structural verification. nih.govchemrxiv.org
Below is a table of predicted spectroscopic data for this compound, derived from theoretical calculations based on methodologies applied to similar compounds.
| Spectroscopic Data | Predicted Value |
| ¹H-NMR (ppm) | |
| Aromatic Protons | 6.8 - 7.5 |
| Methoxy Protons (-OCH₃) | ~3.8 |
| Urea Protons (-NH) | 8.5 - 9.5 |
| ¹³C-NMR (ppm) | |
| Carbonyl Carbon (C=O) | 150 - 155 |
| Aromatic Carbons | 105 - 140 |
| Methoxy Carbon (-OCH₃) | ~55 |
| IR (cm⁻¹) | |
| N-H Stretch | 3300 - 3400 |
| C=O Stretch | 1630 - 1680 |
| C-N Stretch | 1500 - 1600 |
| Aromatic C-H Stretch | 3000 - 3100 |
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
The journey of a potential drug molecule through the body is a complex process governed by its ADME properties. In silico tools have become indispensable for predicting these properties early in the drug discovery pipeline, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. mdpi.com
Prediction of Pharmacokinetic Profiles (Non-Human Specific)
For this compound, a range of computational models can be employed to predict its pharmacokinetic behavior. These models use the molecule's structure to estimate properties that influence its absorption, distribution, metabolism, and excretion.
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability can be predicted. These predictions are based on the molecule's physicochemical properties like lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight. nih.govnih.gov
Distribution: The volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB) are critical distribution parameters. nih.gov Phenylurea derivatives are often investigated for their potential to act on central nervous system targets, making BBB penetration a key consideration. nih.gov
Metabolism: In silico models can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. For this compound, potential sites of metabolism could include hydroxylation of the aromatic rings or O-demethylation of the methoxy group.
Excretion: Predictions of renal clearance and whether the compound is a substrate for renal transporters can also be made. researchgate.net
A summary of the predicted ADME properties for this compound is presented in the table below, based on typical values for similar small molecules.
| ADME Parameter | Predicted Property |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate to High |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross |
| Plasma Protein Binding | Moderate |
| Metabolism | |
| CYP2D6 Inhibition | Potential Inhibitor |
| CYP3A4 Inhibition | Potential Inhibitor |
| Excretion | |
| Renal Clearance | Low to Moderate |
Cheminformatics Approaches for Compound Library Design
Cheminformatics leverages computational methods to analyze and design chemical libraries for high-throughput screening and drug discovery. The 1,3-diphenylurea scaffold, to which this compound belongs, is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov
The design of a focused compound library around the this compound core involves systematically modifying its structure to explore the chemical space and optimize for activity against a specific target. This can be achieved by:
Scaffold-based design: Using this compound as the central core and attaching a diverse set of substituents to the phenyl rings. nih.gov The methoxy group at the 3-position provides a specific vector for substitution, allowing for fine-tuning of the molecule's properties.
Fragment-based design: The methoxyphenyl and phenylurea fragments can be used as starting points for growing more complex molecules. By combining these fragments with other chemical moieties known to interact with a target of interest, novel compounds can be designed.
Property-based design: The library can be designed to have a specific range of physicochemical properties, such as molecular weight, LogP, and TPSA, to enhance drug-likeness and improve the chances of identifying compounds with favorable ADME profiles. nih.govsci-hub.box
The table below illustrates a hypothetical library design based on the this compound scaffold, showcasing potential variations.
| Scaffold Position | R1 (Substituent on Phenyl Ring) | R2 (Substituent on Methoxyphenyl Ring) |
| Example 1 | -H | -OCH₃ (at meta) |
| Example 2 | -Cl (at para) | -OCH₃ (at meta) |
| Example 3 | -CF₃ (at meta) | -OCH₃ (at meta) |
| Example 4 | -H | -OCH₃ (at meta), -F (at ortho) |
Future Directions and Research Perspectives
Rational Design of Next-Generation Urea (B33335) Derivatives
The principles of rational drug design offer a powerful approach to systematically modify the 1-(3-Methoxyphenyl)-3-phenylurea structure to enhance its therapeutic properties. This involves the strategic alteration of substituents on the phenyl rings to optimize interactions with specific biological targets. For instance, the addition of a methylsulfonyl pharmacophore to a diarylurea scaffold has been shown to yield potent and selective COX-2 inhibitors. sci-hub.box
Future research will likely focus on computational modeling and simulation to predict the binding affinities and modes of new analogs. By understanding the structure-activity relationships (SAR), researchers can introduce modifications to improve potency, selectivity, and pharmacokinetic profiles. nih.gov For example, replacing flexible groups with more rigid structures can optimize the spatial arrangement of the molecule within a binding pocket. nih.gov
Table 1: Potential Modifications for Next-Generation Derivatives
| Modification Strategy | Rationale | Potential Outcome |
| Introduction of Halogens (F, Cl, Br) | Alter electronic properties and lipophilicity. | Enhanced binding affinity and cell permeability. |
| Addition of Sulfonyl or Carboxamide Groups | Increase hydrogen bonding capacity. | Improved target specificity and potency. |
| Bioisosteric Replacement of Phenyl Rings | Modulate pharmacokinetic and pharmacodynamic properties. | Reduced off-target effects and improved metabolic stability. |
| Incorporation of Heterocyclic Moieties | Introduce novel interaction points with target proteins. | Exploration of new biological activities. |
Exploration of Novel Biological Targets for Therapeutic Intervention
While initial research may have focused on specific targets, the diaryl urea scaffold is known to interact with a wide range of biological molecules. A significant future direction will be to screen this compound and its rationally designed derivatives against a broad panel of enzymes and receptors to identify novel therapeutic applications.
Emerging targets of interest for urea-based compounds include protein kinases, which are crucial in cancer and inflammatory diseases. cu.edu.eg For example, sorafenib (B1663141), a diaryl urea derivative, is a multi-tyrosine kinase inhibitor used in cancer therapy. cu.edu.eg Another promising area is the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target in cancer. nih.gov Furthermore, the potential for these compounds to act as inverse agonists at cannabinoid receptors, such as CB1, opens up avenues for treating a variety of neurological and metabolic disorders. nih.gov
Table 2: Potential Novel Biological Targets
| Target Class | Therapeutic Area | Rationale for Exploration |
| Protein Kinases (e.g., VEGFR, PDGFR) | Oncology, Angiogenesis | The urea moiety can mimic key interactions in the kinase binding pocket. nih.gov |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology | Phenylurea scaffolds have shown potent IDO1 inhibitory activity. nih.gov |
| Cannabinoid Receptors (e.g., CB1) | Neurology, Metabolic Disorders | The 1-benzhydryl-3-phenylurea scaffold is a known template for CB1 inverse agonists. nih.gov |
| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Diarylurea derivatives have demonstrated selective COX-2 inhibition. sci-hub.box |
| Tubulin | Oncology | Some phenylurea analogs have shown potent anti-tumor activity through mechanisms independent of tubulin interaction, suggesting novel modes of action. nih.gov |
Development of Advanced Synthetic Methodologies
The efficient and sustainable synthesis of this compound and its analogs is crucial for facilitating further research and potential large-scale production. While traditional methods often involve the use of hazardous reagents like phosgene, modern synthetic chemistry is moving towards safer and more efficient alternatives. nih.gov
Future research in this area will likely focus on the development of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the urea linkage. nih.govtandfonline.com These methods offer greater functional group tolerance and can be used to generate unsymmetrical diarylureas with high yields. tandfonline.com Additionally, the exploration of one-pot synthesis protocols and the use of isocyanate surrogates, such as 3-substituted dioxazolones, represent promising eco-friendly approaches. tandfonline.com Mechanochemical synthesis, which avoids the use of bulk solvents, is another emerging technique that could offer a greener alternative. researchgate.net
Integration of Multitarget Directed Ligand Design Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the development of multitarget-directed ligands (MTDLs), which are single molecules designed to interact with two or more targets simultaneously. The this compound scaffold is an excellent starting point for designing such MTDLs. nih.gov
By combining pharmacophores from different known ligands into a single molecule, it is possible to create compounds with synergistic effects and potentially improved efficacy and a better side-effect profile. researchgate.net For example, a molecule could be designed to simultaneously inhibit a protein kinase and an enzyme involved in a resistance mechanism. nih.govcu.edu.eg The rational design of such compounds will rely heavily on computational methods to predict the binding of the ligand to multiple targets. researchgate.net The aryl urea scaffold has already been validated as a good foundation for designing multitarget inhibitors, for instance, those targeting both VEGFR-2 and PD-L1. nih.gov
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
